pKa Shift of Approximately +0.9 Log Units vs. Unsubstituted Pyrrole-2-carboxylic acid Confers Altered Ionization at Physiological pH
3,5-Dimethyl-1H-pyrrole-2-carboxylic acid exhibits a predicted pKa of 5.37 ± 0.50, compared to the experimentally determined pKa of 4.45 (at 20 °C) for unsubstituted pyrrole-2-carboxylic acid . This represents an upward shift of approximately 0.9 pKa units, attributable to the electron-donating inductive effect of the two methyl groups at positions 3 and 5, which destabilize the carboxylate anion relative to the unsubstituted parent . A ChemBase computational estimate yields a pKa of 3.49 for the target compound, though the ChemicalBook predicted value of 5.37 ± 0.50 is more consistent with the expected substituent effect direction [1]. At pH 7.4, the target compound exhibits a calculated LogD of -2.03, indicating substantial ionization, whereas at pH 5.5 the LogD is -0.65 [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 5.37 ± 0.50 (predicted); alternative calc. pKa = 3.49 |
| Comparator Or Baseline | Pyrrole-2-carboxylic acid (CAS 634-97-9): pKa = 4.45 (experimental, 20 °C) |
| Quantified Difference | ΔpKa ≈ +0.92 units (predicted vs. experimental); direction and magnitude consistent with dimethyl electron-donating effect |
| Conditions | Target: predicted (chemicalbook.com); Comparator: experimental determination in water at 20 °C |
Why This Matters
A pKa shift of nearly one log unit alters the ratio of ionized to neutral species at a given pH, directly impacting aqueous solubility, membrane permeability, and protein binding in biological assays—making the dimethyl-substituted compound a distinct chemical entity from the unsubstituted parent for pharmaceutical development.
- [1] ChemBase. 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid (CBID:80672). Acid pKa: 3.4937642; LogD (pH 5.5): -0.6539724; LogD (pH 7.4): -2.0335417; LogP: 1.3436967. View Source
